3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
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Description
3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Research on pyridyl substituted benzamides, such as those involving naphthalimide connected to benzoic acid chloride, reveals compounds that exhibit luminescence in both solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous solutions and demonstrate multi-stimuli responsive properties, including mechanochromism and reversible transitions between crystalline and amorphous states upon grinding and annealing. Such properties suggest applications in optical materials, sensors, and responsive nanomaterials (Srivastava et al., 2017).
Anticancer Drug Discovery
The synthesis and biological evaluation of compounds similar in structure to "3-(benzyloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide" have been pursued for their potential as anticancer drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a selective small molecule histone deacetylase (HDAC) inhibitor showing significant antitumor activity and has entered clinical trials. This highlights the potential of such compounds in cancer treatment and the development of novel therapeutic agents (Zhou et al., 2008).
Antibacterial and Antifungal Applications
Benzamide derivatives have been studied for their antibacterial and antifungal activities. Synthesis and screening of these compounds against various bacterial strains have identified certain derivatives with significant activity. This suggests a potential for the use of similar compounds in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-24(26-16-19-11-12-25-22(14-19)23-10-5-13-28-23)20-8-4-9-21(15-20)29-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAJPENPHOLILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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